Tert-butyl[(8-chlorooctyl)oxy]dimethylsilane
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Overview
Description
Tert-butyl[(8-chlorooctyl)oxy]dimethylsilane is a chemical compound with the molecular formula C14H31ClOSi. It is also known as 8-Chloro-1-octanol, tert-butyldimethylsilyl ether. This compound is characterized by the presence of a tert-butyl group, a chlorooctyl chain, and a dimethylsilane moiety. It is commonly used in organic synthesis and various industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl[(8-chlorooctyl)oxy]dimethylsilane typically involves the reaction of 8-chloro-1-octanol with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran at room temperature. The reaction proceeds via the formation of a silyl ether linkage between the hydroxyl group of 8-chloro-1-octanol and the silicon atom of tert-butyldimethylsilyl chloride .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques such as distillation and chromatography are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl[(8-chlorooctyl)oxy]dimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the chlorooctyl chain can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction Reactions: Reduction of the chlorooctyl chain can lead to the formation of octyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or sodium periodate are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Formation of azido, thio, or alkoxy derivatives.
Oxidation Reactions: Formation of silanols or siloxanes.
Reduction Reactions: Formation of octyl derivatives.
Scientific Research Applications
Tert-butyl[(8-chlorooctyl)oxy]dimethylsilane has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl[(8-chlorooctyl)oxy]dimethylsilane involves its ability to form stable silyl ether linkages. This stability is due to the strong Si-O bond, which is resistant to hydrolysis under neutral and basic conditions. The compound can interact with various molecular targets through its chlorooctyl chain, enabling it to participate in substitution and addition reactions. The tert-butyl group provides steric hindrance, enhancing the compound’s selectivity and reactivity .
Comparison with Similar Compounds
Similar Compounds
8-Chloro-1-octanol: A precursor in the synthesis of tert-butyl[(8-chlorooctyl)oxy]dimethylsilane.
tert-Butyldimethylsilyl chloride: Used in the protection of hydroxyl groups in organic synthesis.
tert-Butyl[(8-bromooctyl)oxy]dimethylsilane: Similar structure with a bromine atom instead of chlorine.
Uniqueness
This compound is unique due to its combination of a chlorooctyl chain and a tert-butyldimethylsilyl group. This combination provides both reactivity and stability, making it a valuable compound in various chemical transformations and industrial applications .
Properties
CAS No. |
185414-23-7 |
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Molecular Formula |
C14H31ClOSi |
Molecular Weight |
278.93 g/mol |
IUPAC Name |
tert-butyl-(8-chlorooctoxy)-dimethylsilane |
InChI |
InChI=1S/C14H31ClOSi/c1-14(2,3)17(4,5)16-13-11-9-7-6-8-10-12-15/h6-13H2,1-5H3 |
InChI Key |
HPKQDZWOZPUAFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCCCCCCCl |
Origin of Product |
United States |
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